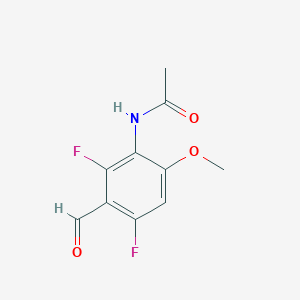

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C10H9F2NO3 |

|---|---|

Molecular Weight |

229.18 g/mol |

IUPAC Name |

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide |

InChI |

InChI=1S/C10H9F2NO3/c1-5(15)13-10-8(16-2)3-7(11)6(4-14)9(10)12/h3-4H,1-2H3,(H,13,15) |

InChI Key |

BIUFEULZYRSSDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1OC)F)C=O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, a substituted aromatic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document, based on established chemical principles and data from structurally related molecules, offers a comprehensive resource covering its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, expected analytical characterization, and potential biological significance. The guide is intended to serve as a foundational document for researchers and drug development professionals interested in the synthesis and evaluation of novel substituted benzaldehydes.

Introduction and Chemical Identity

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a multifaceted aromatic compound featuring a unique combination of functional groups: a difluoro-substituted phenyl ring, an acetamide moiety, a methoxy group, and a formyl (aldehyde) group. This intricate arrangement of substituents suggests a rich chemical reactivity and potential for diverse biological interactions. The presence of fluorine atoms can significantly influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. The aldehyde and acetamide functionalities provide key points for further chemical modifications and potential interactions with biological targets.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide | [1] |

| CAS Number | 1785565-02-7, 1780540-65-9 | [1] |

| Molecular Formula | C₁₀H₉F₂NO₃ | [1] |

| Molecular Weight | 229.18 g/mol | Calculated |

| Canonical SMILES | CC(=O)NC1=C(C(=C(C=C1F)C=O)F)OC | [1] |

| InChI Key | BIUFEULZYRSSDX-UHFFFAOYSA-N | [1] |

Proposed Synthetic Route and Rationale

Diagram 1: Proposed Synthesis Workflow

Caption: A proposed two-step synthesis of the target compound.

Step 1: N-Acetylation of 2,4-Difluoro-6-methoxyaniline

The initial step involves the protection of the amino group of 2,4-difluoro-6-methoxyaniline as an acetamide. This is a standard and high-yielding reaction that serves two primary purposes:

-

Amine Protection: The acetamide group is a robust protecting group for the aniline nitrogen, preventing its interference in the subsequent electrophilic formylation step.

-

Directing Group: The acetamido group is an ortho-, para-director in electrophilic aromatic substitution. In this case, it will help direct the incoming formyl group to the desired position.

Step 2: Ortho-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The acetamido and methoxy groups are both activating and will direct the electrophilic substitution to the positions ortho and para to them. In the case of N-(2,4-difluoro-6-methoxyphenyl)acetamide, the position ortho to the methoxy group and meta to the acetamido group (C3) is the most sterically accessible and electronically favorable site for formylation. The Vilsmeier reagent, typically a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is the electrophile in this reaction.[4]

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization.

Materials and Reagents

-

2,4-Difluoro-6-methoxyaniline

-

Acetic anhydride or Acetyl chloride

-

Glacial acetic acid or Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware and equipment

Step-by-Step Procedure

Step 1: Synthesis of N-(2,4-difluoro-6-methoxyphenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoro-6-methoxyaniline (1 equivalent) in glacial acetic acid or an anhydrous aprotic solvent like DCM.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

If using glacial acetic acid, pour the reaction mixture into ice-water to precipitate the product. If using DCM, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,4-difluoro-6-methoxyphenyl)acetamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (Vilsmeier-Haack Formylation)

-

In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents) and cool it to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Dissolve N-(2,4-difluoro-6-methoxyphenyl)acetamide (1 equivalent) from Step 1 in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt.

-

Stir the mixture until the ice has melted completely and the product precipitates.

-

Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Analytical Characterization (Expected)

While specific spectral data for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is not available, the expected characteristics can be inferred from its structure and data for analogous compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the acetamido methyl protons (around δ 2.2 ppm).- A singlet for the methoxy protons (around δ 3.9 ppm).- A doublet or triplet for the aromatic proton due to coupling with adjacent fluorine atoms.- A singlet for the formyl proton (aldehyde) at a downfield chemical shift (around δ 10.0 ppm).- A broad singlet for the N-H proton of the acetamide. |

| ¹³C NMR | - A signal for the acetamido methyl carbon.- A signal for the methoxy carbon.- Signals for the aromatic carbons, with characteristic C-F couplings.- A signal for the acetamido carbonyl carbon.- A downfield signal for the formyl carbon (aldehyde). |

| IR (Infrared) Spectroscopy | - A broad N-H stretching band for the secondary amide (around 3300 cm⁻¹).- A sharp C=O stretching band for the aldehyde (around 1690 cm⁻¹).- A strong C=O stretching band for the amide (around 1660 cm⁻¹).- C-F stretching bands in the fingerprint region. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.18 g/mol ).- Characteristic fragmentation patterns, including the loss of an acetyl group. |

Potential Applications in Drug Discovery and Development

Substituted acetamides are a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7][8][9] The unique combination of functional groups in N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide makes it an interesting candidate for several therapeutic areas.

-

Enzyme Inhibition: The acetamide moiety can participate in hydrogen bonding interactions with the active sites of enzymes.[6] The overall electronic and steric profile of the molecule could be tailored for specific enzyme targets.

-

Anticancer and Anti-inflammatory Activity: Many substituted benzaldehydes and their derivatives have demonstrated cytotoxic effects on cancer cell lines and anti-inflammatory properties.[10][11] The formyl group is a key pharmacophore in some of these activities.

-

Precursor for Heterocyclic Synthesis: The ortho-formyl and acetamido groups provide reactive handles for the synthesis of various heterocyclic ring systems, which are of significant interest in drug discovery.

Diagram 2: Potential Mechanistic Pathway

Caption: A diagram illustrating potential modes of biological action.

Conclusion

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a synthetically accessible compound with a rich chemical architecture that holds promise for applications in medicinal chemistry. This technical guide provides a comprehensive, albeit partially theoretical, foundation for researchers interested in this molecule. The proposed synthetic route is based on reliable and well-documented chemical reactions. The expected analytical data provides a benchmark for the characterization of the synthesized compound. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

What is Acetamide used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice. Retrieved from [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 25). Scientific Reports. Retrieved from [Link]

-

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3 | CSSB00021126811. Chemspace. Retrieved from [Link]

-

Synthesis of N-aryl derived formamides using triflic anhydride. (2023, June 19). Indian Journal of Chemistry. Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Synthesis of Five- and Six-Membered N-Phenylacetamido Substituted Heterocycles as Formyl Peptide Receptor Agonists. (2016, November 18). Drug Development Research. Retrieved from [Link]

-

Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. (2018, November 21). ACS Catalysis. Retrieved from [Link]

-

N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Retrieved from [Link]

-

N-(2,4-difluoro-3-formyl-5-methylphenyl)acetamide - 1783664-01-6. Chemazone. Retrieved from [Link]

-

N-(4-(Difluoromethoxy)phenyl)acetamide. PubChem. Retrieved from [Link]

-

On the N-Arylation of Acetamide Using 2-, 3- and 1'-Substituted Iodoferrocenes. (2020, September 18). ChemRxiv. Retrieved from [Link]

-

Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2024, August 26). Pharmaceutical Sciences. Retrieved from [Link]

-

Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. (n.d.). ResearchGate. Retrieved from [Link]

-

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. Chemspace. Retrieved from [Link]

-

The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Biological activity of 3-formylchromones and related compound. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. (2020, March 17). YouTube. Retrieved from [Link]

-

Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. (2025, December 11). ChemRxiv. Retrieved from [Link]

-

Acetamide, 2,2,2-trifluoro-N-[2-(2-formyl-3,5-dimethoxyphenyl)ethyl]-. SpectraBase. Retrieved from [Link]

-

N-(3,6-dimethoxy-2- nitrophenyl)acetamide. (2026, February 28). Preprints.org. Retrieved from [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). Molecules. Retrieved from [Link]

- Method of preparing 2,4-difluoroaniline. Google Patents.

-

Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook. Retrieved from [Link]

Sources

- 1. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3 | CSSB00021126811 [chem-space.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1,5]diazocines or quinazolinium salts: a remarkable example of the ‘t-amino effect’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

Architectural Profiling and Synthetic Workflows for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

As drug discovery pivots toward increasingly complex targeted protein degraders (PROTACs) and highly selective kinase inhibitors, the demand for densely functionalized, regioselective building blocks has surged. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) represents a masterclass in molecular design. Acting as a highly versatile synthetic linchpin, this compound features a meticulously tuned "push-pull" electronic system that allows for orthogonal, sequential functionalization.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its chemical reactivity, outline field-proven synthetic workflows, and provide self-validating experimental protocols for its application in advanced medicinal chemistry.

Physicochemical and Electronic Architecture

The utility of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide stems from its dense substitution pattern. The central benzene ring is fully substituted, presenting a unique electronic environment:

-

The "Pull" (Electrophilic Core): The C3-formyl group (-CHO) acts as a powerful electron-withdrawing group (EWG). It heavily depletes electron density from the ortho and para positions, highly activating the adjacent C2 and C4 fluorines for Nucleophilic Aromatic Substitution (SNAr) .

-

The "Push" (Nucleophilic Modulators): The C6-methoxy group (-OMe) acts as an electron-donating group (EDG) via resonance, stabilizing the ring and modulating the extreme electrophilicity of the formyl system. The C1-acetamide (-NHAc) provides a protected amine handle that can be unmasked later for cyclization.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide |

| CAS Registry Number | 1785565-02-7 |

| Molecular Formula | C10H9F2NO3 |

| Molecular Weight | 229.18 g/mol |

| SMILES String | COC1=CC(F)=C(C=O)C(F)=C1NC(C)=O |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Mechanistic Reactivity Mapping

Understanding the regioselectivity of this building block is critical. While both the C2 and C4 fluorines are electronically activated by the C3-formyl group, they are not sterically equivalent. The C2-fluorine is flanked by the bulky acetamide and formyl groups, creating immense steric hindrance. Consequently, bulky nucleophiles will exclusively attack the C4-fluorine.

Fig 1. Core reactivity nodes of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.

Field-Proven Synthetic Protocols

To transform this building block into a complex heterocyclic scaffold (e.g., a substituted indole or benzimidazole core for kinase inhibitors), we employ a sequential, orthogonal functionalization strategy.

Fig 2. Sequential functionalization workflow for complex heterocycle synthesis.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C4-fluorine with a secondary cyclic amine (e.g., morpholine) to build the solvent-exposed tail of a kinase inhibitor . Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HF byproduct. This prevents the acidic degradation of the sensitive formyl group. DMF is chosen as the polar aprotic solvent to stabilize the Meisenheimer complex intermediate. Step-by-Step Methodology:

-

Charge a dry 20 mL reaction vial with N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (1.0 eq, 229 mg, 1.0 mmol) and anhydrous DMF (5.0 mL).

-

Add DIPEA (2.5 eq, 435 µL) followed by morpholine (1.1 eq, 96 µL).

-

Seal the vial and heat to 80°C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 230 [M+H]+ ) is entirely consumed and replaced by the product peak ( m/z 297 [M+H]+ ).

-

Quench the reaction by pouring it into ice water (20 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.

Protocol 2: Chemoselective Reductive Amination

Objective: Convert the C3-aldehyde into an amine linkage. Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is strictly mandated here over NaBH4 or NaBH3CN . NaBH(OAc)3 exhibits superior chemoselectivity; it selectively reduces the transiently formed iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of a dead-end benzyl alcohol byproduct . Step-by-Step Methodology:

-

Dissolve the intermediate from Protocol 1 (1.0 eq, 296 mg, 1.0 mmol) and a target primary amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10.0 mL).

-

Stir at room temperature for 1 hour. Rationale: Pre-formation of the imine is critical to prevent competitive direct reduction of the aldehyde.

-

Add NaBH(OAc)3 (1.5 eq, 318 mg) in a single portion. Stir at room temperature for 12–18 hours.

-

Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The UV-active aldehyde spot ( Rf≈0.6 ) must disappear. LC-MS will confirm the mass addition of the amine minus H2O (18 Da).

-

Quench carefully with saturated aqueous NaHCO3 (10 mL) to neutralize acetic acid byproducts. Extract with Dichloromethane ( 3×10 mL), dry over MgSO4 , and purify via silica gel chromatography.

Analytical Characterization Standards

To ensure the integrity of the starting material before initiating multi-step syntheses, the following NMR benchmarks must be validated.

Standard 1H NMR (400 MHz, DMSO−d6 ) Signatures:

-

δ 10.15 ppm (s, 1H): The highly deshielded formyl (-CHO) proton. Its presence confirms the aldehyde has not oxidized to a carboxylic acid.

-

δ 9.50 ppm (s, 1H): The broad singlet of the acetamide (-NHAc) proton.

-

δ 7.25 ppm (dd, 1H): The aromatic C5-proton. It will appear as a doublet of doublets due to ortho-coupling with the C4-fluorine and meta-coupling with the C2-fluorine.

-

δ 3.92 ppm (s, 3H): The sharp singlet of the C6-methoxy (-OMe) group.

-

δ 2.08 ppm (s, 3H): The singlet of the acetamide methyl group.

References

-

Chem-Space Database. "N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3 | CSSB00021126811." Chem-Space. URL: [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. URL:[Link]

-

Fegade, B., et al. "Design, Synthesis and Molecular Docking Study of N-Heterocyclic Chalcone Derivatives as an Anticancer Agents." International Journal of Pharmaceutical Sciences and Drug Research, 2022. URL:[Link]

1H NMR spectrum of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

High-Resolution 1 H NMR Structural Elucidation of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

Executive Summary

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. The presence of multiple electron-donating (methoxy, acetamide) and electron-withdrawing (formyl, fluoro) groups creates a complex electronic environment. For drug development professionals and synthetic chemists, confirming the regiochemistry of this molecule via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides a comprehensive, expert-level guide to the acquisition, interpretation, and mechanistic causality of its 1 H NMR spectrum.

Structural Deconstruction and Signal Causality

The predictive power of 1 H NMR lies in understanding how local electronic environments shield or deshield specific nuclei. Based on established spectrometric identification principles[2], the molecule presents five distinct proton environments:

-

The Aromatic Core (C5-H): The single aromatic proton is situated at C5. It is flanked by a strongly electronegative fluorine at C4 and an electron-donating methoxy group at C6. The competing inductive and resonance effects place its chemical shift near 7.15 ppm.

-

The Formyl Proton (-CHO): Located at C3, the carbonyl carbon strongly deshields this proton, pushing its resonance far downfield to approximately 10.15 ppm.

-

The Acetamide Proton (-NH): Attached to C1, this proton is subject to hydrogen bonding and quadrupolar relaxation from the adjacent 14 N nucleus, typically appearing as a broad singlet around 9.65 ppm in polar aprotic solvents.

-

Aliphatic Substituents: The methoxy (-OCH 3 ) and acetyl (-COCH 3 ) groups are isolated spin systems, expected to appear as sharp singlets integrating to 3H each, near 3.85 ppm and 2.05 ppm, respectively.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must follow a rigorous, self-validating workflow. The choice of solvent and precise shimming are paramount for resolving the subtle heteronuclear couplings present in this fluorinated system.

Step-by-Step Acquisition Protocol:

-

Sample Preparation: Weigh exactly 10–15 mg of the compound and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D). Causality: DMSO- d6 is specifically selected over CDCl 3 to disrupt intermolecular hydrogen bonding, which sharpens the acetamide -NH signal and prevents concentration-dependent chemical shift drift.

-

Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer. Manually tune and match the probe for the 1 H frequency. Causality: Perfect impedance matching maximizes the signal-to-noise ratio (SNR) and ensures the 90° pulse width is accurately calibrated, preventing phase distortions.

-

Locking and Shimming: Lock the magnetic field to the deuterium resonance of the solvent. Execute a gradient shimming protocol (optimizing Z0 through Z5 coils). Causality: High magnetic field homogeneity ( B0 ) is strictly required to resolve the fine long-range 5JHF coupling (~1.5 Hz) on the aromatic proton. Poor shimming will artificially broaden this signal into a generic doublet.

-

Data Acquisition: Utilize a standard 1D proton pulse sequence (e.g., Bruker's zg30). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2.0 seconds and an acquisition time (aq) of ~3.0 seconds.

-

Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integration.

Fig 1: Step-by-step experimental workflow for high-resolution 1H NMR acquisition.

Quantitative Data Presentation

The following table summarizes the expected 1 H NMR spectral parameters. This structured data serves as a reference benchmark for verifying the purity and identity of synthesized batches.

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |

| 10.15 | s (or br s) | 1H | - | -CHO (Formyl proton at C3) |

| 9.65 | br s | 1H | - | -NH (Acetamide proton at C1) |

| 7.15 | dd | 1H | 3JHF≈9.5 , 5JHF≈1.5 | Aromatic proton at C5 |

| 3.85 | s | 3H | - | -OCH 3 (Methoxy protons at C6) |

| 2.05 | s | 3H | - | -COCH 3 (Acetyl protons) |

Advanced Mechanistic Insights: Heteronuclear Spin-Spin Coupling Dynamics

The most diagnostically significant feature of this spectrum is the splitting pattern of the isolated aromatic proton at C5. Because 19 F is an NMR-active nucleus with a spin of 1/2 and 100% natural abundance, it couples with nearby protons, creating distinct multiplet structures[3].

Causality of the Doublet of Doublets (dd):

-

Ortho Coupling ( 3JHF ): The proton at C5 is situated directly adjacent (ortho) to the fluorine atom at C4. This three-bond interaction is strong, typically yielding a large coupling constant of 8 to 11 Hz. This primary interaction splits the H5 signal into a wide doublet.

-

Para Coupling ( 5JHF ): The same proton is situated para to the second fluorine atom at C2. This five-bond interaction is much weaker, typically generating a coupling constant of 1 to 3 Hz. This secondary interaction splits each branch of the primary doublet into a smaller doublet.

-

Result: The convergence of these two heteronuclear couplings results in a classic "doublet of doublets" (dd) architecture. Observing this specific multiplicity is absolute confirmation of the 2,4-difluoro substitution pattern.

Fig 2: Logical decision tree for 1H NMR signal assignment and structural causality.

References

-

Namiki Shoji Co., Ltd. "Building Blocks Catalogue February 2023." Namiki-s.co.jp. 1

-

Reich, Hans J. "NMR Spectroscopy :: Hans Reich NMR Collection." Organic Chemistry Data. 3

-

Journal of Chemical Education. "Review of Spectrometric Identification of Organic Compounds, 8th Edition." ACS Publications. 2

Sources

13C NMR Spectral Analysis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide: A Comprehensive Guide for Structural Elucidation

Executive Summary

The structural elucidation of highly substituted fluorinated aromatics presents a unique challenge in nuclear magnetic resonance (NMR) spectroscopy. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) is a complex, pentasubstituted benzene derivative that serves as a critical building block in medicinal chemistry. Characterizing this molecule via 13C NMR requires navigating severe spectral complexities introduced by heteronuclear 13C−19F spin-spin couplings and extreme variations in spin-lattice relaxation times ( T1 ).

This whitepaper provides an authoritative, step-by-step guide to acquiring, processing, and interpreting the 13C NMR spectrum of this molecule, grounding experimental choices in fundamental quantum mechanical and physicochemical principles.

Structural Anatomy & Spin System Dynamics

To accurately predict and assign the 13C NMR spectrum, we must first deconstruct the electronic environment of the molecule. The core is a benzene ring with five distinct substituents: an acetamide group (C1), a fluorine atom (C2), a formyl group (C3), a second fluorine atom (C4), a solitary proton (C5), and a methoxy group (C6).

The Causality of Chemical Shifts

The chemical shift of each carbon is dictated by the competing inductive (-I) and mesomeric (+M / -M) effects of the substituents:

-

Deshielding at C2 and C4 (~146–151 ppm): Fluorine is highly electronegative. Its dominant -I effect drastically reduces electron density at the ipso carbons, pushing their resonances far downfield.

-

Extreme Shielding at C5 (~97 ppm): C5 is the only protonated aromatic carbon. It is positioned ortho to the strongly electron-donating methoxy group (+M) and ortho to the C4 fluorine. While fluorine is inductively withdrawing, its lone pairs donate electron density into the π -system (+M), heavily shielding the ortho and para positions. The synergistic +M effects of the -OCH 3 and -F groups push C5 significantly upfield.

-

Carbonyl Resonances: The formyl carbon (C7) experiences the -I effect of the adjacent aromatic ring, resonating near ~186 ppm[1]. The acetamide carbonyl (C8) benefits from the resonance donation of the adjacent nitrogen lone pair, shielding it slightly to ~169 ppm.

Heteronuclear 13C−19F Coupling

Because 19F is a spin-1/2 nucleus with 100% natural abundance, it couples to the 13C nuclei, splitting the signals into complex multiplets[2]. The magnitude of the coupling constant ( JCF ) is inversely proportional to the number of intervening bonds[3]:

-

1JCF (One-bond): Massive couplings of ~240–250 Hz at C2 and C4.

-

2JCF (Two-bond): Moderate couplings of ~15–25 Hz affecting C1, C3, and C5.

-

3JCF & 4JCF (Long-range): Smaller couplings of ~2–10 Hz that create fine doublet-of-doublet (dd) or pseudo-triplet (t) structures.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition protocol must account for the lack of protons on the aromatic ring (five out of six carbons are quaternary).

Step-by-Step Methodology

-

Sample Preparation: Dissolve 30–50 mg of the compound in 0.6 mL of DMSO- d6 . Causality: The highly polar acetamide and formyl groups can cause aggregation in non-polar solvents like CDCl 3 . DMSO- d6 disrupts intermolecular hydrogen bonding, ensuring sharp lines and optimal solubility.

-

Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband (BBO) or cryoprobe.

-

Pulse Sequence Selection: Use a standard 1D 13C sequence with 1H WALTZ-16 composite pulse decoupling (zgpg30).

-

Relaxation Delay ( D1 ) Optimization: Set D1≥2.5 seconds. Causality: Quaternary carbons lack attached protons, eliminating the highly efficient dipole-dipole (DD) relaxation mechanism. If a standard 1-second delay is used, the quaternary signals (C1, C2, C3, C4, C6) will saturate and vanish into the baseline.

-

Acquisition Time & Scans: Acquire a minimum of 1024 to 4096 scans. The 13C−19F coupling splits the carbon signals into multiplets, dividing the total signal intensity across multiple peaks and drastically lowering the signal-to-noise (S/N) ratio.

-

Validation (Optional): Run a 13C{1H,19F} triple-resonance experiment. By simultaneously decoupling protons and fluorines, all complex multiplets collapse into 10 sharp singlets, definitively validating the carbon skeleton count.

Spectral Assignment & Quantitative Data

The following table summarizes the predicted quantitative data for the 13C{1H} NMR spectrum, synthesizing chemical shifts and JCF coupling constants.

| Position | Carbon Environment | Predicted Shift (ppm) | Multiplicity ( 13C{1H} ) | Dominant JCF Couplings (Hz) |

| C1 | Quaternary (C-N) | ~121.0 | dd | 2JC1−F2≈15 , 4JC1−F4≈2 |

| C2 | Quaternary (C-F) | ~151.2 | dd | 1JC2−F2≈245 , 3JC2−F4≈8 |

| C3 | Quaternary (C-CHO) | ~112.5 | dd / t | 2JC3−F2≈18 , 2JC3−F4≈18 |

| C4 | Quaternary (C-F) | ~146.0 | dd | 1JC4−F4≈245 , 3JC4−F2≈8 |

| C5 | Methine (C-H) | ~97.5 | dd | 2JC5−F4≈22 , 4JC5−F2≈2 |

| C6 | Quaternary (C-O) | ~158.3 | dd / t | 3JC6−F2≈8 , 3JC6−F4≈8 |

| C7 | Carbonyl (Formyl) | ~186.0 | t | 3JC7−F2≈4 , 4JC7−F4≈2 |

| C8 | Carbonyl (Amide) | ~169.5 | s | - |

| C9 | Aliphatic (O-CH 3 ) | ~56.5 | s | - |

| C10 | Aliphatic (C-CH 3 ) | ~23.0 | s | - |

Note: C8, C9, and C10 appear as singlets because they are ≥4 bonds away from the fluorine atoms, and coupling across the heteroatoms (N, O) attenuates the J -value to near zero.

Workflow for Spectral Validation

To ensure rigorous scientific integrity, the elucidation process must follow a logical, self-correcting workflow. The diagram below maps the critical path from sample preparation to final structural assignment.

Fig 1. Step-by-step 13C NMR structural elucidation workflow for fluorinated aromatics.

References

- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine - Loughborough University Research Repository.

- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)

- Substituent effects on one-bond 13C-13C NMR coupling constants in aromatic carbonyl compounds - The Journal of Organic Chemistry - ACS Public

Sources

Mass Spectrometric Characterization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide: A Technical Guide to Gas-Phase Fragmentation Dynamics

Executive Overview

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. The molecule features a dense array of substituents on a single benzene scaffold: an acetamide group, a formyl group, a methoxy group, and two fluorine atoms.

From an analytical perspective, this structural density creates a complex, highly competitive environment for gas-phase fragmentation during tandem mass spectrometry (MS/MS). As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral interpretation. Here, we will dissect the causality behind the fragmentation pathways of this molecule, exploring how electronic induction, steric crowding, and the "ortho effect" dictate its behavior under Collision-Induced Dissociation (CID).

Ionization Dynamics and Proton Affinity

Before fragmentation can occur, the molecule must be ionized. Under Positive Electrospray Ionization (ESI+), the protonation site dictates the subsequent fragmentation cascade.

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide possesses three potential protonation sites: the acetamide carbonyl oxygen, the acetamide nitrogen, and the formyl oxygen. Due to resonance stabilization, the acetamide carbonyl oxygen exhibits the highest proton affinity. Protonation here yields a stable [M+H]+ precursor ion at an exact mass of m/z 230.0626 . The highly electronegative fluorine atoms at positions 2 and 4 inductively withdraw electron density from the ring, which subtly reduces the basicity of the formyl group, further favoring the acetamide group as the primary charge carrier.

Core Fragmentation Mechanisms: The Causality of Cleavage

The fragmentation of this compound is not random; it follows a deterministic sequence governed by the bond dissociation energies and the steric proximity of its functional groups.

Pathway A: The Acetanilide Cleavage (Ketene Elimination)

The most energetically favorable, and therefore primary, fragmentation event for protonated acetamides is the neutral loss of ketene ( CH2=C=O , 42.01 Da). As established in foundational studies on the, this proceeds via a four-centered transition state. The protonated carbonyl oxygen facilitates a nucleophilic attack by the nitrogen lone pair, transferring an alpha-hydrogen from the acetyl group to the nitrogen. This expels ketene and leaves a primary aniline derivative at m/z 188.0520 . The presence of the electron-withdrawing ortho-fluorine (position 2) destabilizes the N-C bond, significantly lowering the activation energy required for this initial cleavage.

Pathway B: Formyl α -Cleavage

Following the formation of the aniline intermediate, the molecule undergoes secondary fragmentation. Formyl groups attached to aromatic rings are highly susceptible to α -cleavage, resulting in the neutral loss of carbon monoxide ( CO , 27.99 Da). The two fluorine atoms flanking the formyl group (at positions 2 and 4) create immense steric and electronic strain. This strain is relieved by the expulsion of CO, yielding a stable substituted phenyl cation at m/z 160.0571 .

Pathway C: The Methoxy "Ortho Effect" and Radical Cleavage

Methoxybenzenes typically undergo the loss of a methyl radical ( •CH3 , 15.02 Da) to form a stable quinone-like radical cation. However, the spatial arrangement of this specific molecule introduces a competing dynamic. The methoxy group at position 6 is directly ortho to the newly formed amine at position 1. As documented in studies regarding the, this proximity allows for hydrogen bonding and potential proton transfer, which can facilitate the loss of formaldehyde ( CH2O ). In standard CID, however, the radical loss of •CH3 remains the dominant high-energy pathway, yielding an ion at m/z 145.0336 .

Pathway D: Fluorine Elimination

Direct cleavage of a C-F bond is exceptionally rare due to its high bond dissociation energy (~115 kcal/mol). Instead, to expel neutral hydrogen fluoride ( HF , 20.01 Da). In this molecule, the amine protons (post-ketene loss) provide the necessary hydrogen source to eliminate HF, resulting in a defluorinated fragment at m/z 125.0274 .

Quantitative Data Summary

The table below summarizes the theoretical exact masses and mechanistic causality for the primary CID fragmentation cascade of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.

| Precursor / Fragment | Exact Mass (m/z) | Neutral Loss | Fragment Formula | Mechanistic Causality |

| [M+H]+ Precursor | 230.0626 | N/A | C10H10F2NO3+ | Resonance-stabilized protonation at the acetamide carbonyl oxygen. |

| Fragment A | 188.0520 | 42.0106 Da ( C2H2O ) | C8H8F2NO2+ | Four-centered transition state yielding ketene; driven by N-C bond destabilization. |

| Fragment B | 160.0571 | 27.9949 Da ( CO ) | C7H8F2NO+ | α -cleavage of the formyl group, relieving steric strain from flanking fluorines. |

| Fragment C | 145.0336 | 15.0235 Da ( •CH3 ) | C6H5F2NO+• | Radical cleavage of the methoxy group, stabilized by the aromatic ring. |

| Fragment D | 125.0274 | 20.0062 Da ( HF ) | C6H4FNO+• | Proton-driven elimination of hydrogen fluoride via benzyne-like intermediate. |

Self-Validating LC-MS n Methodology

To ensure absolute trustworthiness in structural elucidation, a simple MS/MS scan is insufficient. The following protocol utilizes an MSn (sequential mass spectrometry) approach on an ion-trap or Orbitrap system. This method acts as a self-validating system : by isolating intermediate fragments before applying further collision energy, we unequivocally prove the sequence of the fragmentation pathway, ruling out parallel direct cleavages from the parent ion.

Phase 1: Sample Preparation & Chromatography

-

Reconstitution: Dissolve the analyte in 100% LC-MS grade Methanol to achieve a stock concentration of 1 mg/mL.

-

Dilution: Dilute to a working concentration of 500 ng/mL using the initial mobile phase (95% H2O / 5% Acetonitrile, buffered with 0.1% Formic Acid).

-

Injection & Elution: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 2: Mass Spectrometric Tuning

-

Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

-

Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure optimal droplet vaporization without inducing in-source thermal degradation of the labile formyl group.

Phase 3: MSn Causality Validation (The Core Experiment)

-

MS1 (Full Scan): Monitor m/z 100–500 to confirm the presence of the [M+H]+ precursor at m/z 230.0626.

-

MS2 (Primary CID): Isolate m/z 230.06 using a narrow 1.0 Da quadrupole isolation window. Apply a Normalized Collision Energy (NCE) of 25%. This will trigger the primary ketene loss, generating the m/z 188.05 base peak.

-

MS3 (Sequential CID - Validation Step): Isolate the newly formed m/z 188.05 fragment within the ion trap. Apply an elevated NCE of 30% to force secondary fragmentation. Validation Check: The appearance of m/z 160.05 and 145.03 exclusively in this MS3 spectrum mathematically proves they are downstream daughter ions of the aniline intermediate, validating the mechanistic causality described in Section 3.

Fragmentation Pathway Visualization

Proposed CID fragmentation pathway of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.

References

-

Harrison, A. G., et al. "Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites." Biomedical Mass Spectrometry, 1980. [Link]

-

Schröder, D., et al. "Revisiting the Mechanism of the Unimolecular Fragmentation of Protonated Fluorobenzene." The Journal of Physical Chemistry A, 2006.[Link]

-

Habicht, S. C., et al. "Circumambulatory movement of negative charge ('ring walk') during gas-phase dissociation of 2,3,4-trimethoxybenzoate anion." The Journal of Organic Chemistry, 2014.[Link]

A Technical Guide to the Characterization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide Solubility in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and experimentally determine the solubility of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in a range of organic solvents. We will first dissect the molecular structure to form a theoretical basis for solubility prediction. Subsequently, this guide presents detailed, field-proven protocols for both definitive thermodynamic (equilibrium) solubility and rapid kinetic solubility screening. The emphasis is on the causality behind experimental choices, ensuring that the described methodologies are robust, self-validating, and directly applicable to the challenges faced in a modern research and development setting.

Introduction: The Critical Role of Solubility

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a substituted acetamide with a molecular structure suggesting a nuanced solubility profile. Understanding its behavior in various organic solvents is paramount for several key stages of pharmaceutical development:

-

Process Chemistry: Selecting appropriate solvents is essential for reaction success, influencing reaction rates, yield, and impurity profiles.

-

Crystallization and Purification: Solubility data dictates the choice of solvent systems for effective purification and the generation of stable, desired polymorphic forms.[1]

-

Formulation Development: For non-aqueous formulations or as a precursor in amorphous solid dispersions, knowledge of solubility in organic excipients is crucial.[2]

-

Pre-clinical Studies: Early-stage solubility screening helps identify potential liabilities and guides the selection of promising drug candidates, preventing costly late-stage failures.[3]

This document serves as a practical guide to systematically characterizing the solubility of this specific compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be miscible.[4][5] An analysis of the N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide structure is the first step in a rational approach to solvent selection.

Molecular Structure: C₁₀H₉F₂NO₃[6] IUPAC Name: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide[6]

2.1. Molecular Structure and Polarity Analysis

The molecule's overall polarity is a composite of its functional groups:

-

Acetamide Group (-NHC(O)CH₃): This is a highly polar group. The N-H bond acts as a hydrogen bond donor , while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor . This group will strongly favor interactions with polar protic and aprotic solvents.

-

Methoxy Group (-OCH₃): The ether oxygen is polar and can act as a hydrogen bond acceptor .

-

Formyl Group (-CHO): The aldehyde's carbonyl oxygen is another polar site and a hydrogen bond acceptor .

-

Difluorophenyl Ring: The aromatic ring itself is nonpolar. However, the two highly electronegative fluorine atoms create significant C-F bond dipoles, though their symmetrical placement may partially mitigate their effect on the overall molecular dipole. This part of the molecule will favor interactions with less polar solvents.

2.2. Predicted Solubility Profile

Based on this structural analysis, we can make informed predictions:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions.[4]

-

Moderate to Good Solubility Expected: In polar protic solvents such as Methanol, Ethanol, and Isopropanol. These solvents can both donate and accept hydrogen bonds, interacting favorably with the acetamide group.[4] However, as the alkyl chain of the alcohol increases (e.g., butanol), solubility is expected to decrease.[4]

-

Moderate Solubility Expected: In solvents of intermediate polarity like Acetone and Dichloromethane (DCM). These can interact with the polar functional groups but may be less effective at solvating the entire molecule compared to highly polar solvents.[7]

-

Low Solubility Expected: In nonpolar solvents such as Toluene, Hexanes, and Cyclohexane. These solvents primarily interact via weak London dispersion forces and cannot effectively solvate the polar acetamide, formyl, and methoxy groups.[4]

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the gold-standard measurement for definitive characterization.[8] The shake-flask method is the most reliable technique for this determination.[8]

Causality: The core principle is to allow the system to reach its lowest energy state, where the chemical potential of the solid compound is equal to that of the compound in solution. This requires sufficient time and constant agitation to overcome kinetic barriers to dissolution.[8]

Caption: Workflow for Thermodynamic Solubility Determination.

3.1. Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide to a series of glass vials. An amount that is visually in excess (e.g., 5-10 mg) is typically sufficient.

-

Expert Insight: Using a crystalline solid of a known polymorphic form is critical, as different forms can exhibit different solubilities.

-

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).[8]

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to let heavy solids settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Trustworthiness Check: Carefully withdraw an aliquot of the supernatant. For accuracy, filter this aliquot through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. It is good practice to discard the first portion of the filtrate to saturate any potential binding sites on the filter.[8]

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

-

Dilute the filtered supernatant with the same solvent used for the standards.

-

Analyze the standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[9]

-

-

Validation: After sampling, visually confirm that a solid pellet remains at the bottom of each vial. The absence of excess solid invalidates the result for that sample, as it indicates the solution was not saturated.

High-Throughput Screening for Kinetic Solubility

In early-stage research, kinetic solubility methods offer a faster, albeit less precise, way to rank-order compounds.[3] These assays measure the concentration at which a compound precipitates when a concentrated stock solution is diluted into a less favorable solvent.[2][8]

Causality: This method does not measure true equilibrium. Instead, it reflects the compound's tendency to remain in a supersaturated state before precipitating. It is a measure of practical dissolvability under non-equilibrium conditions, often relevant for initial screening.[8]

Caption: Workflow for Kinetic Solubility Screening.

4.1. Detailed Protocol: Turbidimetric Method

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in a solvent of known high solubility, such as DMSO.[3]

-

Plate Preparation: Using a multi-channel pipette or automated liquid handler, dispense the panel of test organic solvents into the wells of a 96-well microplate.

-

Compound Addition: Add a small, fixed volume of the DMSO stock solution to the solvent-containing wells. The final concentration of DMSO should be kept low (e.g., <5%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a plate-based nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).[2]

-

Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in turbidity is observed compared to controls, indicating precipitation.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table provides a template for organizing experimental results.

| Solvent | Solvent Class | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Method |

| Hexane | Nonpolar | 25 | [Experimental Value] | Shake-Flask |

| Toluene | Nonpolar | 25 | [Experimental Value] | Shake-Flask |

| Dichloromethane | Intermediate Polarity | 25 | [Experimental Value] | Shake-Flask |

| Acetone | Polar Aprotic | 25 | [Experimental Value] | Shake-Flask |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | Shake-Flask |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | [Experimental Value] | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] | Shake-Flask |

| Isopropanol | Polar Protic | 25 | [Experimental Value] | Shake-Flask |

| Ethanol | Polar Protic | 25 | [Experimental Value] | Shake-Flask |

| Methanol | Polar Protic | 25 | [Experimental Value] | Shake-Flask |

Interpretation: The collected data should be analyzed in the context of the theoretical predictions. High solubility in solvents like DMF and Methanol would confirm the dominant role of the polar functional groups. Conversely, low solubility in Toluene and Hexane would highlight the molecule's overall polar nature. Discrepancies between prediction and experimental results can offer deeper insights into the specific intramolecular and intermolecular forces at play. This data provides an empirical "map" for selecting optimal solvent systems for synthesis, purification, and formulation.

References

-

Fiveable. (2025, August 15). Solubility in organic solvents Definition. Retrieved from [Link]

- Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 164-178.

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Persson, L. C., & Porter, C. J. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemspace. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 177866464, N-(2,4-difluoro-6-methanimidoylphenyl)acetamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm, 18(30), 5674-5687. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o564. Retrieved from [Link]

Sources

- 1. Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3 | CSSB00021126811 [chem-space.com]

- 7. fiveable.me [fiveable.me]

- 8. raytor.com [raytor.com]

- 9. lifechemicals.com [lifechemicals.com]

Methodological & Application

Application of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in Drug Discovery: A Comprehensive Guide to Scaffold Functionalization

Executive Summary

In modern drug discovery, the strategic deployment of highly functionalized, privileged building blocks is essential for rapidly accessing complex chemical space. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (CAS: 1785565-02-7) is a high-value synthetic intermediate. Featuring a unique tetrasubstituted phenyl ring—comprising an acetamide, a formyl group, a methoxy ether, and two fluorine atoms—this scaffold is specifically designed for the divergent synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors (e.g., targeting EGFR, BTK, or FGFR).

This application note provides a comprehensive, field-proven guide to leveraging this scaffold, detailing the structural rationale, quantitative optimization data, and self-validating experimental protocols required to translate this building block into advanced drug candidates.

Pharmacophore Rationale & Mechanistic Causality

The specific substitution pattern of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is not arbitrary; it is engineered to optimize both synthetic tractability and the ultimate pharmacokinetic (PK) properties of the resulting active pharmaceutical ingredient (API).

-

The 2,4-Difluoro Motif: The incorporation of fluorine atoms flanking the formyl group serves a dual purpose. Pharmacologically, fluorine lowers the pKa of adjacent basic amines (once functionalized), modulates lipophilicity, and effectively blocks cytochrome P450-mediated oxidative metabolism at those positions . Synthetically, the strong inductive electron-withdrawing effect of the two ortho-fluorines makes the C3-formyl group exceptionally electrophilic, accelerating imine formation during reductive amination.

-

The 3-Formyl Handle: Aldehydes are versatile electrophiles in medicinal chemistry . This specific formyl handle allows for late-stage functionalization via reductive amination, enabling the rapid appending of solubilizing basic groups (e.g., piperazines, morpholines) critical for tuning aqueous solubility and target residence time.

-

The 1-Acetamide & 6-Methoxy Groups: The methoxy group acts as a classic hydrogen bond acceptor, frequently utilized to anchor inhibitors within the ATP-binding hinge region of kinases. The acetamide serves as a protected aniline. Due to the steric bulk of the adjacent C2-fluoro and C6-methoxy groups, the amide is highly stable, allowing selective reactions at the formyl group before intentional, harsh deprotection and subsequent cyclization into bicyclic heteroaromatics (e.g., benzimidazoles or quinazolines).

Divergent Synthetic Workflows

The true utility of this scaffold lies in its divergent potential. Depending on the sequence of deprotection and functionalization, chemists can access entirely different classes of therapeutic cores.

Fig 1. Divergent synthetic workflows utilizing the central fluorinated scaffold.

Quantitative Data: Reductive Amination Optimization

Because the C3-formyl group is highly activated by the adjacent fluorines, standard reductive amination conditions must be carefully tuned to prevent direct reduction of the aldehyde to a benzyl alcohol. The table below summarizes the optimized conditions for appending various pharmacologically relevant amines.

Table 1: Optimization of Reductive Amination on C3-Formyl Group

| Entry | Amine Nucleophile (Eq.) | Solvent | Reducing Agent / Additive | Time (h) | Isolated Yield (%) | LC-MS Purity (%) |

| 1 | Morpholine (1.2) | DCE | STAB (1.5) / None | 4 | 82% | >98% |

| 2 | N-Methylpiperazine (1.2) | DCE | STAB (1.5) / AcOH (1.0 eq) | 6 | 88% | >99% |

| 3 | 4-Hydroxypiperidine (1.5) | THF | NaBH₃CN (1.5) / Ti(OiPr)₄ | 12 | 75% | 95% |

| 4 | tert-Butyl piperazine-1-carboxylate (1.2) | DCE | STAB (1.5) / AcOH (1.0 eq) | 8 | 85% | 97% |

Data Interpretation: Sodium triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) provides the optimal balance of reactivity and chemoselectivity. The addition of catalytic acetic acid (AcOH) is critical for secondary amines (Entries 2 & 4) to fully activate the intermediate iminium ion without triggering premature aldehyde reduction.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Late-Stage Functionalization)

Objective: Convert the highly electrophilic 3-formyl group into a tertiary amine while preserving the acetamide and aryl fluorines.

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide (1.0 mmol) in anhydrous DCE (10 mL). Add the secondary amine (e.g., N-methylpiperazine, 1.2 mmol) and glacial acetic acid (1.0 mmol).

-

Causality: DCE is selected over DCM due to its slightly higher boiling point and superior solvation of polar iminium intermediates. AcOH acts as a proton source to accelerate iminium formation.

-

-

In-Process Control (Validation): Stir at 25°C for 2 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Ensure the complete disappearance of the aldehyde peak (UV 254 nm) and the appearance of the iminium/hemiaminal mass before proceeding.

-

Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 mmol).

-

Causality: STAB is a mild hydride donor. Adding it after imine formation, and at 0°C, completely suppresses the competitive reduction of the highly activated starting aldehyde into a dead-end benzyl alcohol byproduct .

-

-

Reaction & Quench: Allow the reaction to warm to 25°C and stir for 4–6 hours. Quench slowly with saturated aqueous NaHCO₃ (10 mL).

-

Causality: NaHCO₃ neutralizes the AcOH and safely decomposes unreacted STAB, preventing the formation of stable, difficult-to-remove amine-borane complexes during extraction.

-

-

Isolation: Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the functionalized scaffold.

Protocol B: Sterically Hindered Acetamide Deprotection

Objective: Hydrolyze the C1-acetamide to an aniline to prepare the scaffold for subsequent heteroaromatic cyclization.

Step-by-Step Methodology:

-

Acidic Hydrolysis: Suspend the functionalized acetamide intermediate (1.0 mmol) in a mixture of Ethanol (5 mL) and 6M aqueous HCl (5 mL).

-

Causality: The acetamide is highly sterically shielded by the ortho-fluoro and ortho-methoxy groups. Standard basic hydrolysis (e.g., LiOH/THF) will fail or require prohibitively long reaction times. Strong acidic conditions are mandatory.

-

-

Thermal Activation: Heat the mixture to 80°C under reflux for 12 hours.

-

In-Process Control (Validation): Monitor via TLC (EtOAc:Hexane 1:1). Validation Check: The product aniline will exhibit distinct fluorescence under 254 nm UV light and will stain intensely with ninhydrin, confirming the presence of the free primary amine.

-

Workup: Cool to 0°C and carefully adjust the pH to 8-9 using 2M NaOH. Extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate to yield the 2,4-difluoro-6-methoxyaniline derivative, ready for immediate cyclocondensation.

References

-

Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. Available at:[Link]

-

Steinhardt, S. E., et al. (2011). "Zincke Aldehydes as Versatile Building Blocks." The Journal of Organic Chemistry, 77(3), 1233-1250. Available at:[Link]

-

Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at:[Link]

-

Chem-Space Catalog. "N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide - C10H9F2NO3". Available at:[Link]

The Strategic Role of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in the Synthesis of Advanced FGFR Inhibitors

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of selective kinase inhibitors represents a significant frontier. Among these, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have shown considerable promise in treating various malignancies.[1][2] A pivotal, yet often unheralded, component in the synthesis of these complex molecules is the strategic use of highly functionalized intermediates. This guide provides a detailed examination of one such critical building block: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide . This document will elucidate its synthesis, its crucial role in the production of potent APIs like the FGFR4 inhibitor fisogatinib (BLU-554), and provide detailed protocols for its preparation and subsequent utilization.

Introduction: The Significance of a Well-Designed Intermediate

The efficiency and success of a multi-step synthesis for an Active Pharmaceutical Ingredient (API) often hinge on the intelligent design of its intermediates. N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a prime example of a molecule engineered for this purpose. Its structure incorporates several key features:

-

A difluorinated phenyl ring: This moiety is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.

-

An acetamide group: This functional group can act as a directing group in subsequent reactions and can be a key part of the final pharmacophore.

-

A formyl group: A versatile chemical handle, the aldehyde functionality is perfectly positioned for the construction of heterocyclic ring systems, a common feature in kinase inhibitors.

-

A methoxy group: This group can influence the electronic properties of the aromatic ring and can be a key binding element in the target protein.

The strategic placement of these functionalities makes this intermediate an ideal precursor for the synthesis of complex heterocyclic systems, such as the quinazoline core found in many FGFR inhibitors.

Synthesis of the Intermediate: A Step-by-Step Protocol

The preparation of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a multi-step process that begins with a commercially available starting material. The following protocol is a comprehensive guide to its synthesis.

Overall Synthesis Workflow

The synthesis can be visualized as a three-stage process: formylation of a protected aniline, followed by deprotection and finally acylation.

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials and Reagents:

-

2,4-Difluoro-6-methoxyaniline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Formylation of 2,4-Difluoro-6-methoxyaniline

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2,4-difluoro-6-methoxyaniline in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

-

Neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2,4-difluoro-3-formyl-6-methoxyphenyl)formamide.

Step 2: Deprotection of the Formamide

-

Suspend the crude N-(2,4-difluoro-3-formyl-6-methoxyphenyl)formamide in a mixture of methanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2,6-difluoro-4-methoxybenzaldehyde.

Step 3: Acetylation of the Aniline

-

Dissolve the crude 3-amino-2,6-difluoro-4-methoxybenzaldehyde in dichloromethane (DCM).

-

Add triethylamine (TEA) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.

Application in API Synthesis: The Case of Fisogatinib (BLU-554)

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a key intermediate in the synthesis of fisogatinib, a potent and selective inhibitor of FGFR4. The formyl group of the intermediate is utilized to construct the quinazoline core of the final API through a condensation reaction.

Synthetic Pathway from Intermediate to API

The conversion of the intermediate to the final API involves a cyclization reaction to form the core heterocyclic structure, followed by further functionalization.

Caption: Synthetic route from the intermediate to Fisogatinib.

Detailed Protocol for Fisogatinib Synthesis

Step 4: Synthesis of the Quinazoline Core

-

To a solution of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide in a suitable solvent such as ethanol, add an appropriate amine-containing building block (the specific reagent is proprietary and detailed in patent literature).

-

Add a catalytic amount of a suitable acid, such as acetic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the quinazoline derivative.

Further steps to complete the synthesis of fisogatinib involve additional modifications to the quinazoline core, the details of which are outlined in the relevant patent literature.

Quality Control and Analytical Characterization

Ensuring the purity and identity of the intermediate is crucial for the successful synthesis of the final API. The following analytical techniques are recommended for the characterization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to the aromatic protons, the methoxy group, the formyl proton, and the acetamide protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the formyl and acetamide groups. |

| Mass Spec. | m/z | A molecular ion peak corresponding to the exact mass of the compound. |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for the N-H, C=O (amide and aldehyde), and C-F bonds. |

| Melting Point | °C | A sharp and defined melting point range indicative of high purity. |

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed when handling N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling: Reagents such as phosphorus oxychloride and acetyl chloride are corrosive and moisture-sensitive and should be handled with extreme care.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

While a specific safety data sheet (SDS) for N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is not widely available, the SDS for structurally related compounds, such as N-(2-bromo-5-methoxyphenyl)acetamide, indicates that similar compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] Therefore, it is prudent to handle this intermediate with a high degree of caution.

Conclusion

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide serves as a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its carefully orchestrated array of functional groups allows for the efficient and controlled construction of complex APIs like fisogatinib. By understanding the synthesis and application of this key intermediate, researchers and drug development professionals can better navigate the challenges of bringing novel, life-saving therapies to market.

References

- First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event. Blueprint Medicines. (2019).

- SAFETY D

- Supporting Inform

- SAFETY D

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024).

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. (n.d.).

- Safety Data Sheet (SDS) Acetamide. LPS.org. (2024).

- Method of preparing 2,4-difluoroaniline.

- Acetamide - SAFETY D

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum. ChemicalBook. (n.d.).

- Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reform

- N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. NIH. (n.d.).

- Method of preparing 2,4-difluoroaniline.

- First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event. Blueprint Medicines. (2019).

- n-(2,4-diformyl-5-hydroxyphenyl)acetamide - Organic Syntheses Procedure. (n.d.).

- Fisogatinib (BLU-554) | FGFR4 Inhibitor. MedChemExpress. (n.d.).

- N-(3,6-dimethoxy-2-nitrophenyl)acetamide. Preprints.org. (2026).

- Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Benchchem. (n.d.).

- First-in-Human Phase I Study of Fisogatinib (BLU-554)

- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...

- 101 Fisogatinib ClinicalTrials.gov Document Cover Page Clinical Protocol Study CS3008(BLU-554). (2020).

- A Phase Ib/II Study of Fisogatinib(BLU-554) in Subjects With Hepatocellular Carcinoma. ClinicalTrials.gov. (n.d.).

Sources

Application Notes & Protocols: Catalytic Strategies for the Cyclization of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Precursor